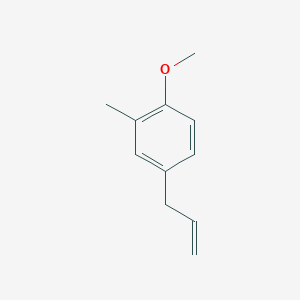

3-(4-甲氧基-3-甲基苯基)-1-丙烯

描述

“3-(4-Methoxy-3-methylphenyl)-1-propene” is a chemical compound with the linear formula C11H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . Another study reported the synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one through the cyclization reaction of N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid with acetic anhydride .Chemical Reactions Analysis

The α, β-unsaturated carbonyl moiety of β-aroylacrylic acids, which “3-(4-Methoxy-3-methylphenyl)-1-propene” is a type of, is a favorable unit for the addition of different nucleophiles . This usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .科学研究应用

1. Specific Scientific Field The research was conducted in the field of Textile Coatings .

3. Detailed Description of the Methods of Application or Experimental Procedures The organic agent was synthesized and then dispersed in a chitosan solution. This solution was then used to coat textile fabrics using an immersion route . The mass loadings of the developed organic agent dispersed in the chitosan solution were varied between 20–60 wt.% .

Boronic Acids & Derivatives

- Field : Organic Chemistry

- Application : 4-Methoxy-3-methylphenylboronic acid is used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, preparation of aromatic nitriles via copper-mediated cyanation, and Rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Generally, boronic acids are used in Suzuki coupling reactions, which involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .

- Results : The results or outcomes obtained would depend on the specific reaction being carried out. In general, Suzuki coupling reactions can be used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Cancer Research

- Field : Biomedical Research

- Application : A compound similar to “3-(4-Methoxy-3-methylphenyl)-1-propene”, specifically “5,6-Bis (4-methoxy-3-methylphenyl)pyridin-2-amine”, has been used in research related to cancer metastasis . The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been demonstrated to regulate hypoxia-driven tumor cell migration .

- Methods : The specific methods of application or experimental procedures would depend on the specific study being carried out. Generally, this would involve treating cancer cells with the compound and then assessing the effects on cell migration .

- Results : The results or outcomes obtained would depend on the specific study being carried out. In general, compounds that inhibit WSB1 could potentially be used to prevent or slow down cancer metastasis .

3-(4-Methoxy-3-methylphenyl)propionic Acid

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The results or outcomes obtained would depend on the specific reaction being carried out .

4-Methoxy-3-methylphenol

- Field : Organic Chemistry

- Application : This compound is a phenol derivative that could potentially be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The results or outcomes obtained would depend on the specific reaction being carried out .

安全和危害

未来方向

There is ongoing research into the synthesis and properties of compounds related to “3-(4-Methoxy-3-methylphenyl)-1-propene”. For instance, a study has explored the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles . Another study has discovered a compound with a similar structure that regulates hypoxia-driven tumor cell migration .

属性

IUPAC Name |

1-methoxy-2-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZCOWOTAUEBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641134 | |

| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-3-methylphenyl)-1-propene | |

CAS RN |

40793-86-0 | |

| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)